

Comparative Stability Analysis: Upadacitinib and its Isotopically Labeled Analog Upadacitinib-15N,d2

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Compound of Interest

Compound Name: Upadacitinib-15N,d2

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For Researchers, Scientists, and Drug Development Professionals: A Guide to the Comparative Stability of Upadacitinib and **Upadacitinib-15N,d2**

This guide provides a comparative overview of the stability of Upadacitinib and its stable isotope-labeled counterpart, **Upadacitinib-15N,d2**. While direct comparative stability studies between Upadacitinib and **Upadacitinib-15N,d2** are not readily available in the public domain, this document summarizes the known stability profile of Upadacitinib under various stress conditions. This information is crucial for researchers involved in the development of analytical methods, formulation studies, and pharmacokinetic analyses where both the active pharmaceutical ingredient (API) and its labeled internal standard are utilized.

Upadacitinib is a selective Janus kinase (JAK) 1 inhibitor that plays a key role in the signaling of several pro-inflammatory cytokines.[1] Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which is central to the pathophysiology of numerous immune-mediated inflammatory diseases.[2][3][4][5] **Upadacitinib-15N,d2** is a stable isotope-labeled version of Upadacitinib, often used as an internal standard in bioanalytical methods for its quantification in biological matrices.

Quantitative Stability Data of Upadacitinib

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following table

summarizes the degradation of Upadacitinib under various stress conditions as reported in the literature.

| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Reference |
|------------------------|----------------------------------|----------|-----------------|-----------|
| Acidic Hydrolysis | 0.1 M HCl | 48 hours | 15.75% | |
| Alkaline Hydrolysis | 0.1 M NaOH | 48 hours | 22.14% | |
| Oxidative Stress | 3% H ₂ O ₂ | 48 hours | 11.79% | |
| Thermal Degradation | 50°C | 6 hours | Stable | |
| Photolytic Degradation | UV light (254 nm) | 6 hours | Stable | |

Experimental Protocols for Forced Degradation Studies

The stability of Upadacitinib was evaluated through forced degradation studies conducted according to the International Council for Harmonisation (ICH) guidelines. Detailed methodologies for these key experiments are outlined below.

Sample Preparation

A stock solution of Upadacitinib was prepared for the degradation studies. For solid-state studies (thermal and photolytic), the drug substance in its solid form was used.

Hydrolytic Degradation

- **Acidic Conditions:** A solution of Upadacitinib was treated with 0.1 M hydrochloric acid (HCl).
- **Basic Conditions:** A solution of Upadacitinib was treated with 0.1 M sodium hydroxide (NaOH).

The mixtures were kept at room temperature and samples were analyzed at various time points up to 48 hours.

Oxidative Degradation

A solution of Upadacitinib was treated with 3% (v/v) hydrogen peroxide (H₂O₂). The reaction was carried out at room temperature with samples being analyzed at intervals up to 48 hours.

Thermal Degradation

Solid Upadacitinib was exposed to a temperature of 50°C for 6 hours to assess its thermal stability.

Photolytic Degradation

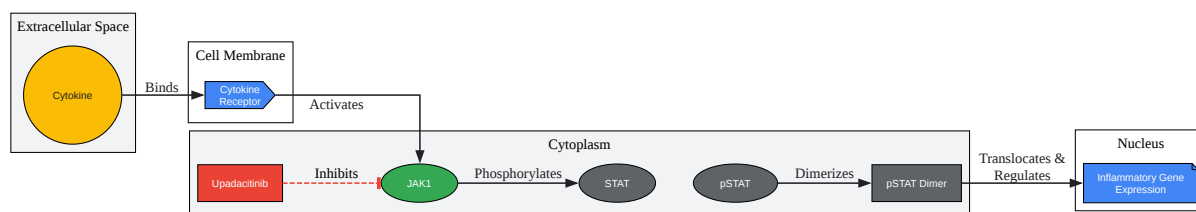
Solid Upadacitinib was exposed to UV light at a wavelength of 254 nm for a duration of 6 hours to determine its photosensitivity.

Analysis

The extent of degradation was quantified using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The separation of Upadacitinib from its degradation products was achieved on a C18 column with a suitable mobile phase, and detection was performed using a UV detector.

Upadacitinib Mechanism of Action: The JAK-STAT Signaling Pathway

Upadacitinib functions as a selective inhibitor of JAK1, which is a critical enzyme in the JAK-STAT signaling pathway. This pathway transduces signals from cytokines and growth factors to the nucleus, leading to the regulation of gene expression involved in inflammation and immune responses. By inhibiting JAK1, Upadacitinib effectively modulates the activity of multiple pro-inflammatory cytokines.



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Caption: Upadacitinib's inhibition of the JAK-STAT signaling pathway.

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